N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with a carboxamide moiety.
- A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the carboxamide nitrogen, introducing a sulfone functional group.
- N,5-dimethyl substitutions on the triazole ring, enhancing steric and electronic properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-7-5-13(6-8-15)21-12(2)16(18-19-21)17(22)20(3)14-9-10-26(23,24)11-14/h5-8,14H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKIVNQXPKYETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a carboxamide group and a tetrahydrothiophene moiety. Its molecular formula is with a molecular weight of 378.46 g/mol. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of triazole derivatives, including our compound of interest. For instance, triazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 2.5 | Apoptosis induction |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | HL-60 | 0.21 | DNA damage |
| Compound X (similar structure) | K562 | 0.15 | Mitochondrial disruption |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity comparable to established chemotherapeutics.
The biological activity is primarily attributed to the compound's ability to interact with cellular targets involved in cancer proliferation. Studies suggest that it induces DNA damage without directly intercalating into DNA. Instead, it appears to disrupt mitochondrial function and activate apoptotic pathways.
Case Studies
Several case studies have documented the effects of similar triazole derivatives:
- Study on MCF-7 Cells : A derivative exhibited an IC50 of 2.5 µM against breast cancer cells (MCF-7), inducing apoptosis characterized by chromatin condensation and formation of apoptotic bodies.
- Leukemia Cell Lines : Another study reported that triazole derivatives showed significant antiproliferative activity against various leukemia cell lines (e.g., K562), with mechanisms involving mitochondrial membrane potential alteration and subsequent apoptosis .
- In Vivo Studies : Animal models treated with triazole compounds demonstrated reduced tumor growth and improved survival rates compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and analogous triazole derivatives:
Key Observations:
Triazole Core Position : The target compound and share a 1,2,3-triazole core, whereas uses a 1,2,4-triazole isomer. The 1,2,3-triazole’s geometry may favor specific hydrogen-bonding interactions in biological systems compared to 1,2,4-triazoles .
Sulfone vs. Halogen Substituents: The sulfone group in the target compound likely enhances water solubility compared to the lipophilic 3-fluorophenyl group in . Sulfones are also known to improve metabolic stability.
Ethoxyphenyl vs.
Physicochemical Properties
- Solubility : The sulfone group in the target compound may confer higher aqueous solubility than halogenated analogs (e.g., ), which are more lipophilic.
- Metabolic Stability : N-methyl and sulfone groups in the target compound could reduce cytochrome P450-mediated metabolism compared to unmethylated triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
